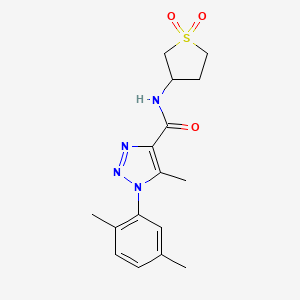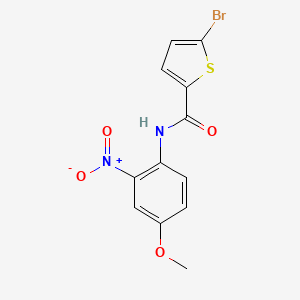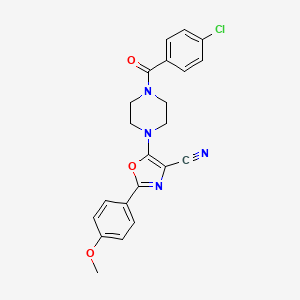![molecular formula C19H16O5 B2884393 ethyl 2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetate CAS No. 141113-70-4](/img/structure/B2884393.png)
ethyl 2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetate is a compound with the molecular formula C13H12O5 . The mean plane of the 2H-chromene ring system forms a dihedral angle of 81.71° with the mean plane of ethyl 2-hydroxy-acetate moiety . In the crystal, C-H⋯O hydrogen bonds result in the formation of zigzag layers parallel to the bc plane .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a 2H-chromene ring system . The mean plane of this system forms a dihedral angle of 81.71° with the mean plane of the ethyl 2-hydroxy-acetate moiety .Physical And Chemical Properties Analysis
The molecular weight of this compound is 324.33 . More detailed physical and chemical properties are not available in the current literature.Aplicaciones Científicas De Investigación
Synthesis and Characterization
Ethyl 2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetate has been synthesized and characterized, contributing to the understanding of its molecular structure and properties. Jyothi et al. (2017) detailed the synthesis, characterization, and crystal structure analysis of a similar compound, highlighting its crystal packing and intermolecular interactions through Hirshfeld surface analysis. This research contributes to the broader knowledge of coumarin derivatives' chemical behavior and structural features Jyothi et al., 2017.
Biological Activities
The compound has shown promise in biological applications, particularly in anti-inflammatory and antioxidative activities. Makkar and Chakraborty (2018) isolated a highly oxygenated 2H-chromen derivative from the red seaweed Gracilaria opuntia, demonstrating significant anti-inflammatory and antioxidative properties. This research underscores the potential of this compound derivatives in developing new anti-inflammatory drugs and antioxidants Makkar & Chakraborty, 2018.
Antimicrobial Properties
Derivatives of this compound have been explored for their antimicrobial properties. Research by Parameshwarappa et al. (2009) on thiazole substituted coumarins derived from ethyl 2-(4-methyl-2-oxo-2H-chromone-7-yloxy)acetate revealed notable antibacterial and antifungal activities. This highlights the compound's role in synthesizing new antimicrobial agents, potentially leading to new treatments for bacterial and fungal infections Parameshwarappa et al., 2009.
Catalytic and Material Applications
This compound derivatives have also found applications in catalysis and material science. Ghorbani et al. (2015) demonstrated the use of an ionic liquid as a catalyst for synthesizing 2-amino-4H-chromene derivatives, a process that showcases the compound's utility in facilitating environmentally friendly chemical syntheses Ghorbani et al., 2015.
Mecanismo De Acción
Target of Action
Similar compounds have been shown to interact with various cellular targets, such as enzymes and receptors, to exert their effects .
Biochemical Pathways
Similar compounds have been found to influence various cellular pathways, including signal transduction and metabolic pathways .
Result of Action
Similar compounds have been shown to exert various effects, such as inhibiting cell proliferation and inducing apoptosis .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with targets . .
Propiedades
IUPAC Name |
ethyl 2-(2-oxo-3-phenylchromen-7-yl)oxyacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O5/c1-2-22-18(20)12-23-15-9-8-14-10-16(13-6-4-3-5-7-13)19(21)24-17(14)11-15/h3-11H,2,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBGSXSWYUUGZRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[5-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolyl]-3-(4-methoxyanilino)-2-propen-1-one](/img/structure/B2884310.png)
![1-(2,5-dimethoxyphenyl)-4-(1-(2-(4-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2884313.png)



![4-Oxo-4-[3-(trifluoromethyl)anilino]but-2-enoic acid](/img/no-structure.png)
![2-(2-methoxyphenyl)-5-methyl-7-(pyridin-2-yl)-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2884320.png)


![1-[(3,4-Dichlorophenyl)sulfonyl]proline](/img/structure/B2884327.png)
![9-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(2-methoxyphenoxy)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2884328.png)


![4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]oxan-4-ol](/img/structure/B2884332.png)